molecular formula C14H17NO6 B554405 Z-Glu(ome)-OH CAS No. 4652-65-7

Z-Glu(ome)-OH

Cat. No. B554405
CAS RN: 4652-65-7
M. Wt: 295,28 g/mole
InChI Key: JSNVOAWDAFVIKY-NSHDSACASA-N
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Description

“Z-Glu(ome)-OH”, also known as N-Carbobenzyloxy-L-glutamic acid 1-methyl ester or Z-L-Glutamic acid 1-methyl ester, is a glutamic acid derivative .


Synthesis Analysis

Z-Glu(ome)-OH is used as a peptide synthesis reagent . It has a molecular weight of 295.3 and a molecular formula of C14H17NO6 .


Molecular Structure Analysis

The linear formula of Z-Glu(ome)-OH is HOOCCH2CH2CH(NHCOOCH2C6H5)COOCH3 .


Physical And Chemical Properties Analysis

Z-Glu(ome)-OH is a powder with a molecular weight of 295.29 . It has a specific optical activity of [α]20/D −24.0±1°, c = 1% in ethanol .

properties

IUPAC Name

(2S)-5-methoxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-20-12(16)8-7-11(13(17)18)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNVOAWDAFVIKY-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Glu(ome)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
M Haensler, HD Wissmann… - Journal of Peptide …, 2000 - Wiley Online Library
The capability of Glu/Asp‐specific endopeptidase from Bacillus licheniformis to form Glu/Asp‐Xaa bonds in frozen aqueous systems was investigated. Under frozen state conditions, the …
Number of citations: 15 onlinelibrary.wiley.com
J Caspers, W Hecq, A Loffet - Biopolymers: Original Research …, 1975 - Wiley Online Library
Oligopeptides having the general formula N‐carbobenzoxy(γ‐methyl‐L‐glutamyl) n ‐dimethyl‐L‐glutamate (with n = 1, 3, 5, 7, 11) were prepared, using both solid‐phase synthesis and …
Number of citations: 9 onlinelibrary.wiley.com
K Pawelczak, L Krzyzanowski… - Organic Preparations …, 1985 - Taylor & Francis
Zlu (0Me)'(127.1 g, 0.516 moll in dried-hOH (1.00 L) and dried ppridine'(0.45 L) was cooled to-5'and PW13 (47.3 A), 0.516 mol) dropped over 30 min while the temperature was …
Number of citations: 8 www.tandfonline.com
E Minta, C Boutonnet, N Boutard, J Martinez… - Tetrahedron letters, 2005 - Elsevier
Alkali metal trimethylsilanolates, TMSO − , M + , has been used for efficient conversion of methyl esters into their corresponding anhydrous acid salts under mild non-aqueous conditions…
Number of citations: 15 www.sciencedirect.com
MJG Fernandes, MST Goncalves, SPG Costa - Tetrahedron, 2008 - Elsevier
A series of fluorescent conjugates of neurotransmitter amino acids, such as β-alanine, tyrosine, 3,4-dihydroxyphenylalanine (DOPA) and glutamic acid, were prepared by reaction with a …
Number of citations: 33 www.sciencedirect.com
MJG Fernandes, MST Gonçalves, SPG Costa - Tetrahedron, 2007 - Elsevier
The linkage of model neurotransmitter l-amino acids, such as glycine, alanine, β-alanine, glutamic acid and γ-aminobutyric acid, to a pyrenylmethyl group as the fluorescent moiety …
Number of citations: 31 www.sciencedirect.com
A Homma, H Sato, A Okamachi, T Emura… - Bioorganic & medicinal …, 2009 - Elsevier
Hyaluronic acid (HA) provides synovial fluid viscoelasticity and has a lubricating effect. Injections of HA preparations into the knee joint are widely used as osteoarthritis therapy. The …
Number of citations: 80 www.sciencedirect.com
AM Piloto, G Hungerford, SPG Costa… - European Journal of …, 2013 - Wiley Online Library
The photoinduced release of several neurotransmitter amino acids (glycine, alanine, glutamic acid, β‐alanine and γ‐aminobutyric acid) was accomplished from ester cages based on a …
A Homma, H Sato, T Tamura, A Okamachi… - Bioorganic & medicinal …, 2010 - Elsevier
We previously reported that a conjugate of hyaluronic acid (HA) and methotrexate (MTX) could be a prototype for future osteoarthritis drugs having the efficacy of the two clinically …
Number of citations: 60 www.sciencedirect.com
AM Felix - The Journal of Organic Chemistry, 1974 - ACS Publications
Registry No.—1, 41326-65-2; 2, 50987-22-9; 3, 31750-01-3; 4, 50987-23-0; 5, 3786-98-9; benzene, 71-43-2; cz's-3, 4-dichlorocyclobutene, 2957-95-1; cyclooctatetraene, 629-20-9; …
Number of citations: 156 pubs.acs.org

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